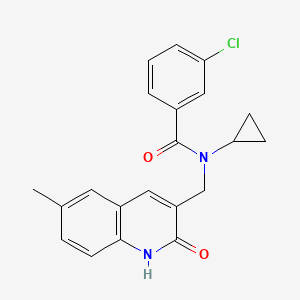

3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:

3-Chloro: Indicates the presence of a chlorine atom at position 3.

N-cyclopropyl: Refers to the cyclopropyl group attached to a nitrogen atom.

N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl): This intricate part of the molecule contains a quinoline ring system with a methyl group and a ketone (oxo) functionality.

Benzamide: The core structure is a benzene ring with an amide functional group.

Preparation Methods

The synthesis of this compound involves several steps, including cyclization, chlorination, and amide formation

Cyclization: Start with a suitable precursor containing the quinoline ring system. Cyclize it to form the quinoline core.

Chlorination: Introduce chlorine at position 3 using a chlorinating agent.

Amide Formation: React the chlorinated intermediate with benzoyl chloride to create the benzamide.

Industrial production methods may vary, but these steps provide a general idea of the synthetic route.

Chemical Reactions Analysis

Oxidation: The ketone group can undergo oxidation reactions.

Reduction: Reduction of the ketone or other functional groups.

Substitution: The chlorine atom can be substituted with other groups.

Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling ), reducing agents, and halogenating agents.

Major Products: Various derivatives based on the substitution pattern.

Scientific Research Applications

This compound has diverse applications:

Medicine: Investigated for potential pharmaceutical properties due to its unique structure.

Chemical Biology: Used as a probe to study biological processes.

Industry: May serve as a starting material for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related structures in terms of reactivity, pharmacology, and uniqueness.

Biological Activity

3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The following mechanisms have been identified:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which are crucial for tumor growth and survival. The benzamide moiety often enhances binding affinity to these targets.

- Epigenetic Modulation : The compound may influence histone deacetylase (HDAC) activity, leading to altered gene expression profiles associated with cancer progression and neurodegenerative diseases .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention compared to control groups.

- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term administration trials .

Properties

CAS No. |

606095-13-0 |

|---|---|

Molecular Formula |

C21H19ClN2O2 |

Molecular Weight |

366.8 g/mol |

IUPAC Name |

3-chloro-N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C21H19ClN2O2/c1-13-5-8-19-15(9-13)10-16(20(25)23-19)12-24(18-6-7-18)21(26)14-3-2-4-17(22)11-14/h2-5,8-11,18H,6-7,12H2,1H3,(H,23,25) |

InChI Key |

WBRPZFZTMSUSCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.